molecular formula C8H14N4OS B3313950 2-Amino-N-(2-(dimethylamino)ethyl)thiazole-5-carboxamide CAS No. 948053-91-6

2-Amino-N-(2-(dimethylamino)ethyl)thiazole-5-carboxamide

Cat. No. B3313950
CAS RN: 948053-91-6
M. Wt: 214.29 g/mol
InChI Key: XXDDXFRVXINVAV-UHFFFAOYSA-N
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Description

2-Amino-N-(2-(dimethylamino)ethyl)thiazole-5-carboxamide is a compound that has been studied for its potential biological activities . Thiazoles, which include this compound, have been found to have diverse biological activities, including acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of this compound and similar compounds involves combining independent pharmacological activities in one molecule . The designed compounds were synthesized and tested, showing inhibitory activity against Bcr-Abl and HDAC1 . The representative dual Bcr-Abl/HDAC inhibitors, compounds 6a and 6m, showed potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its inhibitory activity against Bcr-Abl and HDAC1 . The compound has been shown to have potent antiproliferative activities against certain cell lines .

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-(dimethylamino)ethyl)thiazole-5-carboxamide is related to its inhibitory activity against Bcr-Abl and HDAC1 . This dual inhibitory activity is thought to have additive and synergistic effects, making it a promising candidate for cancer drug development .

properties

IUPAC Name

2-amino-N-[2-(dimethylamino)ethyl]-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4OS/c1-12(2)4-3-10-7(13)6-5-11-8(9)14-6/h5H,3-4H2,1-2H3,(H2,9,11)(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDDXFRVXINVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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